7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)-
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Overview
Description
7-Oxabicyclo[410]heptan-2-ol, 1-methyl-4-(1-methylethenyl)- is a bicyclic organic compound with a unique structure that includes an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)- can be achieved through several methods. One common approach involves the oxidation of cyclohexene using dendritic complexes . This method typically requires specific reaction conditions, including controlled temperature and pressure, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using advanced catalytic systems. These methods are designed to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxides.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various alcohols.
Scientific Research Applications
7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)- has several scientific research applications:
Biology: The compound has been reported as an anticapsin analog, which suggests potential biological activity.
Medicine: Its unique structure may offer potential therapeutic applications, although further research is needed.
Industry: The compound’s chemical properties make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)- exerts its effects involves interactions with specific molecular targets and pathways. For example, its role as a substrate for NADPH-dependent reductases indicates that it may participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Limonene oxide: This compound shares a similar bicyclic structure with an oxygen bridge.
Carvenone oxide: Another compound with a related structure and chemical properties.
Uniqueness
What sets 7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)- apart from these similar compounds is its specific arrangement of functional groups and its unique reactivity profile. This makes it particularly valuable for certain applications in research and industry.
Properties
IUPAC Name |
1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7-9,11H,1,4-5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOALTXSJGCZLBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC(C2(C(C1)O2)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404177 |
Source
|
Record name | 7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13944-75-7 |
Source
|
Record name | 7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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